N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine
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Overview
Description
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromophenyl group, a furyl group, and a tetrazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine typically involves the following steps:
Formation of the Furyl Group: The furyl group can be synthesized through the reaction of furan with appropriate brominated reagents under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or other brominating agents.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving sodium azide and an appropriate precursor, such as an amide or nitrile.
Final Coupling: The final step involves coupling the bromophenyl, furyl, and tetrazole moieties under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-tetrazol-5-amine: A related compound with a similar tetrazole ring structure but lacking the bromophenyl and furyl groups.
5-Amino-1-methyl-1H-tetrazole: Another similar compound with an amino group instead of the bromophenyl and furyl groups.
Uniqueness
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine is unique due to the presence of the bromophenyl and furyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12BrN5O |
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Molecular Weight |
334.17g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C13H12BrN5O/c1-19-13(16-17-18-19)15-8-11-6-7-12(20-11)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16,18) |
InChI Key |
DFKYFBSENVRHIT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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